Cas no 74973-61-8 (Trisnorcybrodolide)

Trisnorcybrodolide structure
Trisnorcybrodolide structure
Product Name:Trisnorcybrodolide
CAS No:74973-61-8
MF:C12H14O3
MW:206.237763881683
MDL:MFCD28336729
CID:2069384
PubChem ID:101415330
Update Time:2025-10-28

Trisnorcybrodolide Chemical and Physical Properties

Names and Identifiers

    • Trisnorcybrodolide
    • 6-(2-Hydroxyethyl)-5,7-dimethylisobenzofuran-1(3H)-one
    • starbld0010956
    • Trisnorbrodolide
    • SY286333
    • 74973-61-8
    • 6-(2-hydroxyethyl)-5,7-dimethyl-3H-2-benzofuran-1-one
    • MFCD28336729
    • E86362
    • MDL: MFCD28336729
    • Inchi: 1S/C12H14O3/c1-7-5-9-6-15-12(14)11(9)8(2)10(7)3-4-13/h5,13H,3-4,6H2,1-2H3
    • InChI Key: HBPMCWYUOMPOKT-UHFFFAOYSA-N
    • SMILES: O1C(C2=C(C1)C=C(C)C(CCO)=C2C)=O

Computed Properties

  • Exact Mass: 206.094294304g/mol
  • Monoisotopic Mass: 206.094294304g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 46.5Ų

Trisnorcybrodolide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
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6-(2-Hydroxyethyl)-5,7-dimethylisobenzofuran-1(3H)-one
74973-61-8 95%
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eNovation Chemicals LLC
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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Aaron
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Additional information on Trisnorcybrodolide

Professional Introduction to Compound CAS No. 74973-61-8 and Product Name: Trisnorcybrodolide

The compound with the CAS number 74973-61-8 and the product name Trisnorcybrodolide represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential therapeutic applications. Trisnorcybrodolide, characterized by its complex molecular framework, is a derivative of cybrodolide, a naturally occurring compound known for its bioactive properties. The detailed study of this molecule has opened new avenues in drug discovery and molecular pharmacology.

In recent years, the exploration of natural products and their derivatives has become a cornerstone in the development of novel pharmaceuticals. Trisnorcybrodolide, with its intricate structure, has been subject to extensive research to elucidate its mechanism of action and potential benefits. The compound’s molecular architecture suggests a high degree of specificity, which is crucial for developing targeted therapies. This feature makes it an attractive candidate for further investigation in various biomedical applications.

One of the most compelling aspects of Trisnorcybrodolide is its interaction with biological targets. Preliminary studies have indicated that it exhibits potent activity against certain enzymes and receptors, which are implicated in various diseases. These findings align with the growing interest in small-molecule modulators that can selectively interfere with pathological pathways. The compound’s ability to modulate these targets without significant off-target effects makes it a promising candidate for clinical development.

The synthesis of Trisnorcybrodolide presents unique challenges due to its complex structure. Advanced synthetic methodologies have been employed to achieve high yields and purity, ensuring that the final product meets stringent pharmaceutical standards. The synthetic route involves multiple steps, including functional group transformations and stereochemical control, which are critical for obtaining the desired molecule. These efforts underscore the importance of innovative synthetic strategies in modern drug development.

Recent advancements in computational chemistry have further enhanced the understanding of Trisnorcybrodolide’s properties. Molecular modeling studies have provided insights into its binding interactions with biological targets, helping researchers predict its efficacy and potential side effects. These computational approaches complement experimental data, offering a holistic view of the compound’s behavior at the molecular level. Such integrative studies are essential for optimizing drug design and improving therapeutic outcomes.

The pharmacological profile of Trisnorcybrodolide has been evaluated through both in vitro and in vivo experiments. In vitro studies have demonstrated its ability to inhibit specific enzymatic activities relevant to diseases such as cancer and neurodegenerative disorders. In vivo models have corroborated these findings, showing that the compound can modulate disease-related pathways effectively. These results highlight the potential of Trisnorcybrodolide as a lead compound for further therapeutic development.

Future research on Trisnorcybrodolide is expected to focus on optimizing its pharmacokinetic properties and exploring new therapeutic applications. By refining its chemical structure, researchers aim to enhance its bioavailability and reduce any potential toxicity. Additionally, investigating its effects in diverse disease models will provide a broader understanding of its therapeutic potential. Collaborative efforts between academia and industry are crucial for translating these findings into clinical practice.

The significance of Trisnorcybrodolide extends beyond its immediate therapeutic applications. It serves as a valuable scaffold for designing novel molecules with improved efficacy and safety profiles. The insights gained from studying this compound contribute to the broader field of medicinal chemistry, fostering innovation in drug discovery. As research progresses, Trisnorcybrodolide is poised to play a pivotal role in shaping future therapeutic strategies.

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